![molecular formula C22H27N3O5S B3011663 N-[(4-甲基苯基)磺酰基]-N-(2-氧代-1,3-二丙基-2,3-二氢-1H-苯并咪唑-5-基)甘氨酸 CAS No. 1713519-71-1](/img/structure/B3011663.png)

N-[(4-甲基苯基)磺酰基]-N-(2-氧代-1,3-二丙基-2,3-二氢-1H-苯并咪唑-5-基)甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

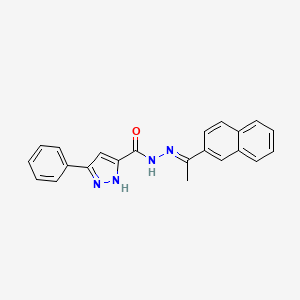

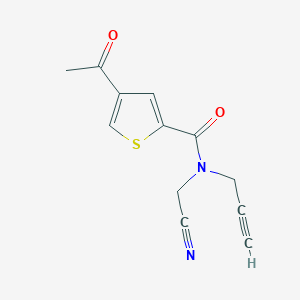

The compound "N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine" is a derivative of sulfonamide and benzimidazole, which are known for their potential in medicinal chemistry due to their biological activities. The compound's structure suggests it could interact with various biological targets, potentially functioning as an inhibitor for certain enzymes or receptors.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been explored in various studies. For instance, a series of N-[[(substituted amino)phenyl]sulfonyl]glycines were synthesized to increase lipophilic character and enhance inhibitory potential against aldose reductase, an enzyme implicated in diabetic complications . Similarly, the synthesis of complex imidazolidines through oxidative dehydrogenative [2 + 3]-cyclization of glycine derivatives with N-sulfonylaziridines has been reported, suggesting a potential synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives plays a crucial role in their biological activity. For instance, the presence of a carbonyl and aromatic ring in certain sulfonamide derivatives has been shown to bind to complementary sites on aldose reductase, indicating the importance of these functional groups in enzyme inhibition . Additionally, the stereochemistry of N- and 2-substituted N-(phenylsulfonyl)glycines has been found to significantly affect their inhibitory potencies, with S stereoisomers being more active than R isomers .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be influenced by the presence of different substituents. For example, the N-arylsulfonylation of amino acid esters has been achieved with good yields and chemoselectivity, without racemization of the stereogenic carbon centers . This indicates that the compound may also undergo similar selective reactions, which could be useful for further functionalization or for the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the presence of a propylsulfonyl group in piperazine derivatives has been associated with the inhibition of glycine transporter-1, which is relevant for neurotransmission in the central nervous system . Moreover, the incorporation of sulfonamide moieties into quinazolinone frameworks has led to compounds with antimicrobial activity, demonstrating the impact of these groups on the biological properties of the molecules . Additionally, the synthesis of N-Mannich bases of benzimidazole sulfonic acid and their biological evaluation suggests that the sulfonic acid group can be a key feature for biological activity .

科学研究应用

酶抑制潜力

Abbasi 等人 (2019) 的研究调查了磺酰胺的酶抑制潜力,包括具有与 N-[(4-甲基苯基)磺酰基]-N-(2-氧代-1,3-二丙基-2,3-二氢-1H-苯并咪唑-5-基)甘氨酸相关的结构的化合物。这些化合物对酵母 α-葡萄糖苷酶和乙酰胆碱酯酶 (AChE) 酶表现出显着的抑制活性,表明在治疗与这些酶相关的疾病中具有潜在应用 (Abbasi 等人,2019)。

抗癌应用

Ö. Yılmaz 等人 (2015) 合成了与本研究化合物在结构上相似的依那普利的衍生物。这些衍生物对黑色素瘤细胞系表现出促凋亡活性,表明在癌症治疗中具有潜在应用 (Yılmaz 等人,2015)。

柑橘类果实脱落诱导

J. Burns 等人 (1999) 的研究探索了在柑橘类果实中诱导果实脱落的磺酰脲类物质(与本研究化合物在结构上相关)的使用。这项研究对农业应用具有意义,特别是在管理果实收获方面 (Burns 等人,1999)。

配位化学

M. R. Bermejo 等人 (2000) 合成了包括 N-[(4-甲基苯基)磺酰基] 衍生物在内的化合物,重点关注它们与金属中心的配位。这项研究在无机化学和材料科学领域具有重要意义 (Bermejo 等人,2000)。

细胞保护剂和 NMDA 受体抑制

H. Buchstaller 等人 (2006) 研究了噻吩并[2,3-b]吡啶酮作为细胞保护剂和 NMDA 受体的抑制剂。这些与目标化合物相关的化合物在神经保护和神经疾病的治疗中显示出潜力 (Buchstaller 等人,2006)。

生物学和药理学筛选

Snehal Patel 等人 (2009) 合成了包含磺酰胺基喹唑啉基咪唑的苯并噻唑,其在结构上与本研究化合物相关,并筛选了它们对各种生物学和药理学活性的作用。这表明在药理学中具有多种潜在应用 (Patel 等人,2009)。

甘氨酸转运蛋白抑制

C. Cioffi 等人 (2016) 讨论了甘氨酸转运蛋白-1 的苯甲酰胺抑制剂的合成和生物学评估,这些抑制剂在结构上与本研究化合物相关。这些发现与神经递质调节有关 (Cioffi 等人,2016)。

属性

IUPAC Name |

2-[(4-methylphenyl)sulfonyl-(2-oxo-1,3-dipropylbenzimidazol-5-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-4-12-23-19-11-8-17(14-20(19)24(13-5-2)22(23)28)25(15-21(26)27)31(29,30)18-9-6-16(3)7-10-18/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUOHMFNBHLLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)C)N(C1=O)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)

![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)

![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)

![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)